molecular formula C21H19ClFN3O3 B1255378 dafadine B

dafadine B

货号: B1255378
分子量: 415.8 g/mol
InChI 键: DXBZYDLDLSGUDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dafadine A is a synthetic small molecule identified as a specific inhibitor of DAF-9, a cytochrome P450 enzyme critical for the biosynthesis of dafachronic acids (DAs) in nematodes. DAs are steroid hormones that bind to the nuclear hormone receptor DAF-12, regulating developmental transitions, lipid metabolism, and stress responses. In Caenorhabditis elegans, dafadine A inhibits DAF-9, blocking Δ7-DA production and inducing dauer formation, a stress-resistant larval stage . In parasitic nematodes like Haemonchus contortus, dafadine A (100 μM) reduces endogenous Δ7-DA levels by 60–70%, significantly impairing larval exsheathment and development from L3 to L4 stages . Mechanistically, dafadine A disrupts glycerophospholipid metabolism (e.g., reducing PC(15:020:4) and PI(15:020:4)) and activates a negative feedback loop that suppresses fat degradation, promoting lipid accumulation . Its specificity for DAF-9 has been validated in multiple models, though off-target effects on mammalian CYP27A1 have also been reported .

属性

分子式

C21H19ClFN3O3

分子量

415.8 g/mol

IUPAC 名称

[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H19ClFN3O3/c22-18-11-16(23)1-2-20(18)28-13-17-12-19(25-29-17)21(27)26-9-5-15(6-10-26)14-3-7-24-8-4-14/h1-4,7-8,11-12,15H,5-6,9-10,13H2

InChI 键

DXBZYDLDLSGUDB-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl

规范 SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Target Specificity Effect on DA Levels Lipid Metabolism Impact Developmental Outcome
Dafadine A DAF-9 (CYP450) High Reduces Δ7-DA by 60–70% Decreases PC, PI; increases DG, TG Inhibits L3-L4 transition
Ketoconazole Broad CYP450 enzymes Low Partial DA reduction Not well characterized Moderately inhibits larval development
Δ4-DA DAF-12 receptor N/A Exogenous supplementation Reverses lipid degradation; restores PC, PI levels Rescues polyQ aggregation in C. elegans
Tofenamic Acid Mammalian COX N/A No direct effect on DA Structurally distinct (diphenylamine analog) No role in nematode development

Key Findings:

Specificity and Efficacy: Dafadine A exhibits high specificity for DAF-9 compared to ketoconazole, a broad-spectrum CYP450 inhibitor. While both reduce DA synthesis, dafadine A (100 μM) achieves a more pronounced DA suppression (60–70% vs. ~30% for ketoconazole) . In contrast, Δ4-dafachronic acid (1 µM) bypasses DAF-9 inhibition by directly activating DAF-12, rescuing developmental defects caused by dafadine A .

Lipid Metabolic Pathways :

  • Dafadine A uniquely alters odd-chain fatty acid-containing lipids (e.g., DG(15:018:1), TG(15:010:0_18:2)), which are rare in C. elegans but critical in H. contortus for developmental signaling .
  • Δ4-DA restores glycerophospholipid levels (e.g., PC(15:0_20:4)) disrupted by dafadine A, confirming DA-DAF-12’s role in lipid homeostasis .

In zebrafish, dafadine A induces diapause-like arrest, suggesting conserved roles for CYP450 inhibitors in developmental timing across phyla .

Off-Target Effects :

  • Dafadine A inhibits mammalian CYP27A1, a vitamin D3-metabolizing enzyme, at IC₅₀ = 5 µM . This contrasts with its nematode-specific developmental effects, underscoring the need for species-specific dosing.

常见问题

Basic Research Questions

Q. How should researchers formulate focused research questions for studying Dafadine B’s biochemical mechanisms?

  • Research questions must be specific, measurable, and open-ended to guide hypothesis-driven investigations. For example:

  • "How does this compound modulate [specific enzyme/pathway] in vitro?"
  • "What are the dose-response relationships of this compound in [cell line/animal model]?"
    • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Avoid overly broad questions; refine iteratively based on feasibility and secondary data .

Q. What experimental design considerations are critical for initial this compound studies?

  • Define controls (positive/negative), replicates , and blinding protocols to minimize bias .
  • Select appropriate models (e.g., cell lines vs. in vivo) based on the research question. For pharmacokinetics, prioritize assays like HPLC or mass spectrometry for metabolite profiling .
  • Include a pilot study to optimize parameters (e.g., concentration ranges, exposure time) .

Q. How can researchers conduct a robust literature review to contextualize this compound findings?

  • Use databases like PubMed, Scopus, or specialized chemistry repositories (excluding non-peer-reviewed sources like BenchChem).
  • Map contradictions in existing data (e.g., conflicting IC50 values) and identify gaps (e.g., unexplored off-target effects) .
  • Cite primary sources and distinguish between peer-reviewed studies and preprints .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound data across studies?

  • Perform meta-analysis to compare variables such as:

VariableStudy A ResultStudy B ResultPotential Confounder
IC50 (nM)50 ± 5120 ± 10Assay temperature
Bioavailability22%8%Animal model species
  • Use Benjamini-Hochberg correction to control false discovery rates when testing multiple hypotheses .
  • Replicate experiments under standardized conditions and publish negative results to reduce bias .

Q. What statistical methodologies are recommended for analyzing this compound’s dose-response relationships?

  • Apply nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Validate with bootstrapping for confidence intervals .
  • For omics data (e.g., transcriptomics), use pathway enrichment analysis and adjust for multiple comparisons .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological relevance .

Q. How can researchers optimize this compound’s experimental protocols for reproducibility?

  • Document detailed protocols (e.g., buffer compositions, incubation times) in supplementary materials .
  • Use inter-laboratory validation to confirm findings. For example:

     Lab 1: IC50 = 55 nM (95% CI: 50–60)  
     Lab 2: IC50 = 58 nM (95% CI: 53–63)  
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Ethical and Methodological Pitfalls

Q. What ethical guidelines apply to this compound research involving animal models?

  • Justify animal use via the 3Rs framework (Replacement, Reduction, Refinement) .
  • Obtain ethics committee approval and disclose conflicts of interest (e.g., funding sources) .

Q. How should researchers address non-reproducible this compound results?

  • Audit potential sources of error:

  • Biological variability : Use isogenic models or larger sample sizes.
  • Technical variability : Standardize equipment calibration .
    • Publish replication studies and engage in open peer review to foster transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dafadine B
Reactant of Route 2
Reactant of Route 2
dafadine B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。